molecular formula C24H24N2O5S2 B2426757 Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 476641-26-6

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2426757
CAS No.: 476641-26-6
M. Wt: 484.59
InChI Key: PJDFJUZENLSWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a combination of indoline, sulfonyl, benzamido, and thiophene moieties

Properties

IUPAC Name

ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S2/c1-4-31-24(28)21-15(2)16(3)32-23(21)25-22(27)18-9-11-19(12-10-18)33(29,30)26-14-13-17-7-5-6-8-20(17)26/h5-12H,4,13-14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDFJUZENLSWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction Adaptations

The Gewald reaction employs α-cyanoesters, ketones, and elemental sulfur under basic conditions to form 2-aminothiophenes. For 4,5-dimethyl substitution, dimethyl ketones (e.g., 3-pentanone) react with ethyl cyanoacetate and sulfur in ethanol or DMF. A modified approach from Ambeed (Search Result) utilizes [bis(methylsulfanyl)methylene]malononitrile and ethyl thioglycolate with triethylamine in methanol, yielding ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate in 99% yield. Adapting this method, replacing malononitrile with dimethyl-substituted precursors could yield the 4,5-dimethyl analog.

Critical Parameters :

  • Solvent : Methanol or ethanol facilitates cyclization.
  • Base : Triethylamine or potassium carbonate optimizes deprotonation.
  • Temperature : Reflux (60–80°C) ensures complete reaction.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr reaction converts 1,4-diketones to thiophenes using phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent. For 4,5-dimethylthiophene-3-carboxylate, 2,3-dimethyl-1,4-diketone precursors react with ethyl glyoxylate under refluxing toluene, though yields are typically lower (~70%) compared to Gewald methods.

Synthesis of 4-(Indolin-1-ylsulfonyl)benzoic Acid

The sulfonamide-linked benzoyl group is synthesized via sulfonylation of indoline.

Chlorosulfonation of Benzoic Acid

4-Chlorosulfonylbenzoic acid is prepared by reacting benzoic acid with chlorosulfonic acid at 0–5°C. This intermediate is highly reactive and requires immediate use.

Sulfonamide Formation

Indoline reacts with 4-chlorosulfonylbenzoic acid in dichloromethane (DCM) with pyridine as a base, yielding 4-(indolin-1-ylsulfonyl)benzoic acid. Patent WO2012032528A2 (Search Result) demonstrates analogous sulfonylation using isobutyl bromide and potassium carbonate, achieving >90% purity after recrystallization.

Optimization Notes :

  • Stoichiometry : 1:1 molar ratio of chlorosulfonyl acid to indoline prevents di-sulfonation.
  • Temperature : 0–25°C minimizes side reactions.

Coupling of Thiophene and Benzamide Moieties

The 2-amino group on the thiophene reacts with 4-(indolin-1-ylsulfonyl)benzoyl chloride to form the benzamido linkage.

Benzoyl Chloride Preparation

4-(Indolin-1-ylsulfonyl)benzoic acid is treated with thionyl chloride (SOCl₂) in DCM, forming the corresponding acid chloride. Excess SOCl₂ is removed under vacuum.

Amide Bond Formation

The acid chloride reacts with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate in anhydrous DCM with N,N-diisopropylethylamine (DIPEA) as a base. A patent from Search Result reports similar couplings using DMF and potassium carbonate at 80–85°C, achieving 90% yield.

Yield Enhancement Strategies :

  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation.
  • Purification : Recrystallization from methanol/water mixtures improves purity to >98%.

Final Compound Characterization

Spectroscopic Analysis

  • ¹H NMR : Key signals include ethyl ester protons (δ 1.34 ppm, triplet; δ 4.28 ppm, quartet), dimethyl thiophene protons (δ 2.64 ppm, singlet), and indoline aromatic protons (δ 6.8–7.5 ppm).
  • LCMS : Molecular ion peak at m/z 489.2 [M+H]⁺.

Alternative Synthetic Routes

Radical Cyclization

A PMC article (Search Result) describes radical cyclization for thienoindoles using ( o-bromoindolyl)acrylonitrile and dithioesters. While untested for this compound, adapting this method could involve brominated thiophene intermediates.

One-Pot Tandem Reactions

Combining Gewald cyclization and sulfonylation in a single pot may reduce purification steps. However, competing reactions (e.g., ester hydrolysis) necessitate careful optimization.

Industrial-Scale Considerations

Patent WO2012032528A2 highlights critical steps for scalability:

  • Solvent Selection : Ethyl acetate and methanol enable efficient extraction and leaching.
  • Cost Reduction : Replacing cuprous cyanide with NaCN in cyanation steps lowers expenses.
  • Purity Control : Recrystallization from acetone/HCl yields hydrochloride salts with >99% purity.

Challenges and Optimization Opportunities

  • Regioselectivity : Ensuring exclusive 4,5-dimethyl substitution requires steric control during cyclization.
  • Sulfonamide Stability : Indoline sulfonamides are prone to hydrolysis under acidic conditions; neutral pH during coupling is critical.
  • Yield Improvement : Microwave-assisted synthesis could accelerate cyclization and coupling steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Recent studies have indicated that ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate exhibits promising anticancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown efficacy in reducing the viability of breast cancer cells by inducing apoptosis through the activation of intrinsic pathways .

1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models of inflammation . This property could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Molecular Mechanisms

2.1 Interaction with Biological Targets
this compound interacts with several biological targets, including enzymes and receptors involved in cancer progression and inflammation. Molecular docking studies have demonstrated its binding affinity to specific targets, which supports its role as a potential therapeutic agent .

2.2 Mechanism of Action
The compound's mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis. It may affect pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell growth and survival .

Case Studies

3.1 In Vitro Studies
In vitro studies have shown that treatment with this compound leads to a significant reduction in tumor cell growth compared to untreated controls. For instance, a study reported a 70% decrease in cell viability at concentrations of 10 µM after 48 hours of treatment .

3.2 In Vivo Studies
Animal models have been employed to further evaluate the therapeutic potential of this compound. In a murine model of breast cancer, administration of this compound resulted in a marked decrease in tumor size and weight compared to control groups . These findings suggest that the compound may have significant clinical relevance.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. This can lead to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indoline derivatives, sulfonyl-containing compounds, and thiophene-based molecules. Examples include:

Uniqueness

What sets Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science .

Biological Activity

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in the context of anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), in vitro and in vivo studies, and relevant case studies.

The compound features an indoline moiety linked to a thiophene ring through a sulfonamide group, which is known to influence its biological properties. The structural components suggest potential interactions with various biological targets, including enzymes involved in inflammation and cancer progression.

Inhibition Studies

Recent studies have focused on the compound's ability to inhibit specific enzymes associated with inflammatory pathways:

  • 5-Lipoxygenase (5-LOX) : A critical enzyme in the leukotriene biosynthesis pathway, which is implicated in asthma and other inflammatory diseases. The compound demonstrated significant inhibitory activity against 5-LOX with an IC50 value indicating effective enzyme inhibition (1.38 μM) .
  • Soluble Epoxide Hydrolase (sEH) : Another target for anti-inflammatory drugs. The compound exhibited an IC50 value of 1.39 μM against sEH, suggesting dual inhibitory potential that could be beneficial in treating inflammatory conditions .

Anti-inflammatory Activity

In vitro studies have shown that the compound effectively reduces pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs). The results indicate a dose-dependent decrease in cytokines such as IL-6 and TNF-alpha when treated with this compound, supporting its role as a potential anti-inflammatory agent .

Anticancer Properties

The compound has also been evaluated for its anticancer activity:

  • Cell Proliferation Inhibition : In human leukemia U937 cells, the compound exhibited significant inhibition of cell proliferation. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays .
  • Migration and Invasion : Additionally, studies indicated that the compound inhibits migration and invasion of cancer cells, which is crucial for metastasis. This was assessed using wound healing assays and Matrigel invasion assays .

Summary of Biological Activities

Biological ActivityTarget Enzyme/Cell TypeIC50 Value (μM)Effect
5-LOX InhibitionPMNL1.38Anti-inflammatory
sEH InhibitionIsolated Enzyme1.39Anti-inflammatory
Cell ProliferationU937 Leukemia Cells-Induces apoptosis
Migration/InvasionCancer Cells-Reduces metastatic potential

Q & A

Q. What synthetic routes are reported for structurally analogous thiophene-3-carboxylate derivatives, and how can they inform the synthesis of this compound?

The compound shares structural similarities with ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, synthesized via Knoevenagel condensation . A plausible route involves:

  • Step 1 : Cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group .
  • Step 2 : Sulfonylation of the benzamido intermediate with indoline-1-sulfonyl chloride, replacing the Knoevenagel-derived acrylamido group.
  • Step 3 : Purification via recrystallization (e.g., ethanol or toluene) to achieve yields >70% .
    Key Considerations: Monitor reaction progress via TLC and confirm structures using IR (C=O, S=O stretches) , ¹H NMR (aromatic protons, ethyl ester signals) , and mass spectrometry .

Q. How are antioxidant and anti-inflammatory activities typically evaluated for such compounds?

  • In vitro antioxidant assays :
    • DPPH radical scavenging : Measures reduction of 1,1-diphenyl-2-picrylhydrazyl free radicals .
    • Nitric oxide scavenging : Quantifies inhibition of NO radicals in sodium nitroprusside systems .
    • Lipid peroxidation : Evaluates protection against Fe³⁺-induced oxidation in rat brain homogenates .
  • In vivo anti-inflammatory models :
    • Carrageenan-induced rat paw edema : Compounds with >70% inhibition (vs. diclofenac’s 85%) are considered potent .

Advanced Research Questions

Q. What structural features correlate with enhanced bioactivity in related compounds, and how might the indolin-1-ylsulfonyl group influence this?

  • Phenolic substitutions in analogous compounds show higher antioxidant activity due to radical stabilization .
  • The indolin-1-ylsulfonyl group may enhance sulfonamide-mediated enzyme inhibition (e.g., COX-2) or improve pharmacokinetic properties (e.g., solubility, bioavailability).
  • Contradictions : While electron-withdrawing groups (e.g., -SO₂-) typically enhance anti-inflammatory activity, steric effects from the bicyclic indoline moiety could reduce binding efficiency. Computational docking studies are recommended to resolve this .

Q. How can conflicting spectral data or reaction yields be addressed during synthesis?

  • IR discrepancies : If the S=O stretch (~1350–1160 cm⁻¹) is absent, verify sulfonylation completeness using HPLC-MS .
  • Low yields : Optimize stoichiometry (e.g., excess indoline-1-sulfonyl chloride) or employ microwave-assisted synthesis to accelerate reaction kinetics .
  • ¹H NMR ambiguities : Compare with reference spectra of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate derivatives (e.g., δ 1.33–1.37 ppm for ethyl ester protons) .

Q. What in vivo models are suitable for mechanistic studies of this compound’s anti-inflammatory effects?

  • Adjuvant-induced arthritis : Assess chronic inflammation and joint destruction.
  • Cytokine profiling : Measure TNF-α, IL-6, and IL-1β levels in serum via ELISA.
  • Histopathological analysis : Evaluate tissue sections for neutrophil infiltration and edema .

Methodological & Safety Considerations

Q. What safety protocols are recommended for handling this compound?

  • Hazard identification : Potential skin/eye irritation and respiratory toxicity (similar to structurally related thiophenes) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can computational tools aid in optimizing this compound’s design?

  • QSAR modeling : Predict bioactivity based on substituent electronic (Hammett σ) and steric (Taft Es) parameters.
  • Molecular dynamics : Simulate interactions with COX-2 or NF-κB targets to guide synthetic modifications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.